molecular formula C21H20N4O B11188883 6,6-dimethyl-9-(naphthalen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6,6-dimethyl-9-(naphthalen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11188883
M. Wt: 344.4 g/mol
InChI Key: IEMLZEMCIBUZFC-UHFFFAOYSA-N
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Description

6,6-dimethyl-9-(naphthalen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-9-(naphthalen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using the CuBr/1,10-phenanthroline system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizers and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-9-(naphthalen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like NaOCl or MnO2.

    Reduction: Typically involves reducing agents such as NaBH4.

    Substitution: Can occur at different positions on the triazoloquinazoline ring.

Common Reagents and Conditions

    Oxidizing Agents: NaOCl, Pb(OAc)4, MnO2.

    Reducing Agents: NaBH4.

    Catalysts: CuBr/1,10-phenanthroline system for catalytic oxidation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinazoline derivatives, while reduction may yield tetrahydroquinazoline derivatives.

Scientific Research Applications

6,6-dimethyl-9-(naphthalen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-dimethyl-9-(naphthalen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-9-(naphthalen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific structural features and the potential for diverse biological activities. Its naphthalene moiety and triazoloquinazoline core contribute to its distinct properties and applications.

Properties

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

6,6-dimethyl-9-naphthalen-2-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C21H20N4O/c1-21(2)10-16-18(17(26)11-21)19(25-20(24-16)22-12-23-25)15-8-7-13-5-3-4-6-14(13)9-15/h3-9,12,19H,10-11H2,1-2H3,(H,22,23,24)

InChI Key

IEMLZEMCIBUZFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC5=CC=CC=C5C=C4)C(=O)C1)C

Origin of Product

United States

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